molecular formula C17H15ClN2O3 B2674171 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 902254-89-1

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2674171
CAS No.: 902254-89-1
M. Wt: 330.77
InChI Key: KGUFAPJLVYYARZ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound featuring a unique structure comprising a benzoxazole ring system with a chloro substituent and an acetamide group bonded to a phenylethyl moiety. This compound holds significant interest in various scientific fields due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide typically involves a multi-step synthesis starting from readily available precursors. A common synthetic route might involve:

  • Formation of Benzoxazole Ring: : Starting with an appropriate halogenated benzoic acid, cyclization is achieved through a condensation reaction with a suitable amino compound under acidic or basic conditions to form the benzoxazole ring.

  • Chlorination: : Introduction of the chlorine atom on the benzoxazole ring is achieved using chlorinating agents like thionyl chloride or sulfuryl chloride.

  • Acetamide Formation: : The final step involves acylation of the benzoxazole derivative with phenyl ethyl amine in the presence of acetic anhydride and a catalyst like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes with optimizations for yield and purity. High-pressure reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization can be used to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, primarily at the phenylethyl side chain, to form hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the oxo group in the benzoxazole ring to form corresponding alcohols.

  • Substitution: : Electrophilic substitution reactions, particularly on the benzoxazole ring, can introduce additional substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : Reagents like nitric acid for nitration, halogenating agents for halogenation, and alkyl halides for alkylation.

Major Products Formed from These Reactions

  • Oxidation Products: : Hydroxylated phenylethyl derivatives.

  • Reduction Products: : Alcohol derivatives of the benzoxazole ring.

  • Substitution Products: : Various substituted benzoxazole derivatives depending on the specific reagents used.

Scientific Research Applications

The compound's diverse chemical properties and potential biological activities have led to various applications:

  • Chemistry: : Used as an intermediate in organic synthesis and in studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

  • Medicine: : Explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Utilized in the development of advanced materials, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : Potential targets include enzymes involved in metabolic pathways, receptors on cell membranes, and nucleic acids.

  • Pathways Involved: : May affect signaling pathways such as apoptosis, cell proliferation, and inflammatory response.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to structurally similar compounds, 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activities.

List of Similar Compounds

  • 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : Lacks the phenylethyl group, resulting in different biological activity.

  • 2-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide: : Bromine substituent offers distinct reactivity and potentially different biological properties.

  • 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methylacetamide: : Methyl group substitution alters its interaction with molecular targets.

That's a quick spin around the world of this compound. Your thoughts?

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11(12-5-3-2-4-6-12)19-16(21)10-20-14-9-13(18)7-8-15(14)23-17(20)22/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUFAPJLVYYARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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